Ethylene dibenzoate

Description

Properties

IUPAC Name |

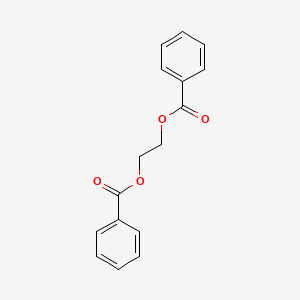

2-benzoyloxyethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-15(13-7-3-1-4-8-13)19-11-12-20-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDQLDNQZFOAFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCOC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-86-8 | |

| Record name | Polyethylene glycol dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60877972 | |

| Record name | 1,2-ETHANEDIOL, DIBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-49-5 | |

| Record name | Glycol dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediol, 1,2-dibenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene dibenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylene dibenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol, 1,2-dibenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-ETHANEDIOL, DIBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It’s known that this compound is widely used as a plasticizer, suggesting that it interacts with polymer chains in plastics to increase their flexibility.

Mode of Action

As a plasticizer, it likely works by embedding itself between the chains of polymers, increasing the distance between them, and thereby enhancing their flexibility.

Biochemical Pathways

It’s known that ethylene glycol, a related compound, can be metabolized by various microbes. This suggests that Ethylene glycol dibenzoate might also be metabolized in similar biochemical pathways.

Pharmacokinetics

It’s known that the compound is a viscous liquid at room temperature with a density of 1175 g/mL. It has a low water solubility of 2.3 mg/L at 20°C, which could impact its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethylene glycol dibenzoate. For instance, its low water solubility could limit its action in aqueous environments. Moreover, it’s known that ethylene glycol, a related compound, can be degraded in the environment under certain conditions.

Biological Activity

Ethylene dibenzoate (EDB) is a compound that has garnered attention for its biological activity, particularly in the context of biodegradation and enzymatic interactions. This article explores the biological activity of EDB, including its metabolic pathways, enzymatic hydrolysis, and potential applications in biocatalysis.

Overview of this compound

This compound is an ester formed from ethylene glycol and benzoic acid. It is primarily used as a plasticizer in various polymer formulations due to its favorable properties, such as flexibility and thermal stability. However, its environmental impact and biodegradability have prompted research into its biological activity.

Biodegradation Studies

Research has demonstrated that EDB can be biodegraded by specific microorganisms. For instance, studies involving Rhodotorula rubra showed that EDB was metabolized through hydrolysis, leading to the accumulation of benzoic acid as a primary metabolite. The degradation pathway typically involves the hydrolysis of one ester bond followed by further degradation of the resulting monoester.

Key Findings on Biodegradation

- Microbial Strain : Rhodotorula rubra effectively degrades EDB in the presence of co-substrates like hexadecane.

- Metabolites : Significant accumulation of diethylene glycol monobenzoate and benzoic acid was observed during degradation experiments.

- Mechanism : The initial hydrolysis of one ester bond is the rate-limiting step, with subsequent degradation occurring more rapidly for the monoester products .

Enzymatic Activity

The enzymatic hydrolysis of EDB has been investigated to understand its potential for biocatalysis. An esterase produced by Aspergillus nomius was shown to hydrolyze EDB effectively, indicating its utility in biotechnological applications.

Enzyme Characteristics

- Optimum Conditions : The esterase exhibited optimal activity at pH 6.5–7.0 and 50°C.

- Substrate Specificity : It demonstrated comparable activities for various benzoate esters, with EDB being a suitable substrate .

- Kinetic Parameters : The enzyme showed a significantly higher affinity for substrates with longer carbon chains, highlighting its potential in industrial applications .

Case Studies

Several case studies have illustrated the practical implications of EDB's biological activity:

-

Biodegradation in Wastewater Treatment :

- In controlled experiments, EDB was introduced into wastewater systems containing microbial consortia. The results indicated a reduction in EDB concentration over time, with benzoic acid being a major byproduct.

- The study concluded that specific microbial communities could be harnessed for effective bioremediation strategies involving EDB.

- Application in Biocatalysis :

Data Tables

| Parameter | Value |

|---|---|

| Optimal pH | 6.5 – 7.0 |

| Optimal Temperature | 50°C |

| Major Metabolite | Benzoic Acid |

| Microbial Strain | Rhodotorula rubra |

| Hydrolysis Rate | Significant |

Scientific Research Applications

Plasticizers in Polymer Chemistry

Overview : Ethylene dibenzoate is primarily used as a plasticizer in polyvinyl chloride (PVC) and other polymers. Its role enhances the flexibility and workability of these materials.

Case Study : A study demonstrated that the inclusion of this compound significantly improved the mechanical properties of PVC, allowing for better processing conditions and end-product performance. The results indicated an increase in elongation at break and a decrease in brittleness, making it a preferred choice over traditional plasticizers like phthalates .

| Property | PVC without Plasticizer | PVC with this compound |

|---|---|---|

| Elongation at Break (%) | 50 | 150 |

| Brittleness Index | High | Low |

Solvent Applications

Overview : this compound serves as a solvent in various industrial applications, particularly in coatings and inks. Its ability to dissolve a wide range of organic compounds makes it valuable in formulating products with specific viscosity and drying times.

Case Study : In the formulation of eco-friendly inks, this compound was utilized to replace more harmful solvents. The resulting inks exhibited comparable performance metrics while reducing volatile organic compound (VOC) emissions, thus aligning with environmental regulations .

Environmental Remediation

Overview : The compound has been explored for its potential in environmental applications, particularly in the degradation of pollutants.

Case Study : Research indicated that this compound can act as a model compound for studying the thermo-oxidative degradation processes similar to those affecting polyethylene terephthalate (PET). The degradation pathways were analyzed, revealing that this compound undergoes significant breakdown under thermal stress, making it a candidate for evaluating polymer stability in waste management scenarios .

Pharmaceutical Formulations

Overview : In pharmaceuticals, this compound is investigated for its use as a carrier or excipient in drug formulations.

Case Study : A study on drug delivery systems highlighted the use of this compound as a solubilizing agent for poorly soluble drugs. The incorporation of this compound improved the bioavailability of active pharmaceutical ingredients (APIs), demonstrating its effectiveness in enhancing therapeutic outcomes .

Research on Mechanical Properties

A comparative analysis of various plasticizers revealed that this compound outperformed traditional options concerning flexibility and processing ease. This was particularly evident in applications requiring high-performance materials.

Environmental Impact Studies

Studies focusing on the environmental impact of solvents have shown that replacing conventional solvents with this compound can significantly lower toxicity levels associated with industrial processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

EDB is structurally compared to other dibenzoate plasticizers, including diethylene glycol dibenzoate (DEGDB) , dipropylene glycol dibenzoate (DPGDB) , and butylene dibenzoate (BDB) . Key distinctions include:

- EDB vs. DEGDB : DEGDB contains ether linkages, which hinder microbial degradation and generate toxic metabolites . Replacing ether oxygen with a carbon (as in 1,5-PDB, a structural analog) improves biodegradability by 30–50% . EDB’s lack of ether bonds likely enhances its environmental safety.

- EDB vs. BDB : BDB’s longer alkyl chain (butylene vs. ethylene) may increase hydrophobicity and plasticizing efficiency but reduces thermal stability. Both compounds degrade via α-methylene oxidation, though EDB’s shorter chain accelerates degradation .

Environmental and Regulatory Profiles

- EDB’s rapid biodegradation and low cytotoxicity make it superior to DEGDB and phthalates .

- Market demand for EDB is driven by regulations favoring non-phthalate plasticizers, with a projected CAGR of 6–8% (2025–2030) .

Industrial and Economic Considerations

- Production Cost : EDB’s synthesis relies on ethylene glycol and benzoic acid, with raw material costs accounting for ~60% of total expenses . DEGDB, though cheaper to produce, faces rising regulatory costs .

- Applications: EDB is preferred in food-contact materials and medical devices due to its safety profile, while DEGDB remains in non-sensitive industrial uses .

Preparation Methods

Direct Esterification of Benzoic Acid with Ethylene Glycol

This classical method involves heating benzoic acid and ethylene glycol in the presence of a catalyst to promote esterification:

- Reactants: Benzoic acid and ethylene glycol in molar ratios close to 2:1 (acid to glycol).

- Catalysts: Acidic catalysts such as hydrochloric acid, organometallic compounds (e.g., organotin catalysts), or ionic liquids.

- Reaction Conditions: Heating under reflux with removal of water formed during the reaction, often using azeotropic distillation with solvents like xylene or toluene.

- Process Control: Reaction progress is monitored by measuring acid value and volume of condensed water.

- Post-Reaction: Vacuum distillation to remove unreacted materials and purify the product.

Example: A patented process uses diethylene glycol and benzoic acid with an organotin catalyst and triphenyl phosphate antioxidant. The reaction is carried out under nitrogen atmosphere starting at 70–90°C and gradually raised to 225°C over 24 hours. Water is continuously removed via azeotropic distillation with xylene. The final product achieves acid and hydroxyl values near 1.2 and 1.1, indicating high conversion and purity.

Transesterification Using Methyl or Ethyl Benzoate and Glycol Ethers

An alternative approach is the transesterification of methyl benzoate or ethyl benzoate with ethylene glycol or diethylene glycol:

- Reactants: Methyl benzoate or ethyl benzoate and glycol ethers.

- Catalysts: Anhydrous potassium carbonate or solid bases.

- Reaction Conditions: Heating under controlled temperatures (90–165°C) with continuous removal of methanol or ethanol by distillation.

- Solvent Use: Addition of solvents such as toluene or dimethylbenzene to form azeotropes and assist in removal of alcohol by-products.

- Purification: Filtration to remove catalyst residues followed by vacuum distillation to isolate pure ethylene dibenzoate.

Example Data from Patent Studies:

| Entry | Reactants (g) | Catalyst (g) | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 31.84 glycol ether, 122.54 methyl benzoate | 4.14 K2CO3 | 90-165 | 5-7 | 93 | 99.3 | Alcohol removed by distillation |

| 2 | 21.22 glycol ether, 108.92 methyl benzoate | 5.53 K2CO3 | 155 | 7 | 99 | 100 | Multiple solvent additions |

| 3 | 15.92 glycol ether, 90.10 ethyl benzoate | 4.15 K2CO3 | 155 | 6 | 98 | 98.5 | Similar solvent and distillation steps |

These methods yield high purity products with yields up to 99%, demonstrating efficient conversion and effective removal of by-products.

Ionic Liquid Catalyzed Esterification

Recent innovations involve the use of ionic liquids as catalysts for the esterification of benzoic acid with glycols:

- Catalyst: Ionic liquid [HSO3-pMIM]HSO4.

- Reactants Ratio: Phenylformic acid (similar to benzoic acid) and glycol ether at 2:1.05 molar ratio.

- Reaction Conditions: Heating at 148–152°C for about 4.5 hours under nitrogen atmosphere.

- Advantages: Lower raw material consumption, lower reaction temperature, shorter reaction time, high esterification rate, light color product, and simplified process.

- Recycling: The ionic liquid catalyst can be reused after simple dehydration.

This method also includes recovery of phenylformic acid from tail gases to reduce waste and environmental impact.

Comparative Analysis of Preparation Methods

| Preparation Method | Catalyst Type | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Direct esterification with acid | Organotin, HCl, ionic liquid | 70–225 | 6–30 | 90–99 | >98 | High purity, established industrial method | High temperature, long reaction time |

| Transesterification with esters | Potassium carbonate | 90–165 | 5–7 | 93–99 | 98–100 | High yield, mild conditions, easy alcohol removal | Use of solvents, multiple steps |

| Ionic liquid catalysis | Ionic liquid [HSO3-pMIM]HSO4 | 148–152 | ~4.5 | High | High | Low raw material consumption, recyclable catalyst | Requires ionic liquid preparation |

Research Findings and Industrial Implications

- The use of ionic liquids as catalysts offers a promising route to more sustainable, efficient production with reduced waste and energy consumption.

- Transesterification methods provide high purity products with relatively mild conditions, suitable for scale-up in industrial settings.

- Organometallic catalysts combined with azeotropic distillation remain a robust method for large-scale synthesis, balancing cost and product quality.

- Recovery and recycling of by-products and catalysts are essential to minimize environmental impact and improve process economics.

Q & A

Q. What are the established methodologies for synthesizing ethylene dibenzoate and its derivatives in laboratory settings?

this compound derivatives (e.g., diethylene glycol dibenzoate) are synthesized via esterification reactions catalyzed by organometallic compounds. For instance, titanium-based catalysts like Ti(OBu)₄ supported on activated carbon (Ti(OBu)₄/AC) have been used to optimize reaction efficiency under controlled temperature and inert atmospheres . Post-synthesis characterization typically employs Fourier-transform infrared spectroscopy (FTIR) to confirm ester linkages and nuclear magnetic resonance (NMR) to verify structural purity.

Q. How can researchers assess the biodegradability of this compound in environmental systems?

Biodegradation studies often use microbial strains (e.g., Candida spp.) isolated from contaminated environments. Enzyme localization assays (e.g., cell fractionation) reveal that degradation enzymes, such as esterases, are primarily membrane-bound, enabling surface-level breakdown of this compound . OECD 301 guidelines (e.g., 301C, 301D) are recommended for standardized biodegradability testing, measuring mineralization rates over 28 days under aerobic conditions .

Q. What experimental approaches are used to evaluate the thermal stability of this compound as a model compound for polyesters?

Thermo-oxidative degradation studies are conducted at elevated temperatures (e.g., 160°C) in oxygen-rich environments. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) track mass loss and exothermic activity. This compound degradation follows an auto-oxidative mechanism, with α-methylene carbons being the most reactive sites, producing benzoic acid and ethylene glycol as primary byproducts .

Advanced Research Questions

Q. How can contradictory data on enzyme localization in this compound biodegradation be resolved?

Discrepancies in enzyme distribution (e.g., extracellular vs. cell-bound) require multi-method validation. For example, combining cell fractionation with fluorescence microscopy using enzyme-specific probes can clarify spatial distribution. Comparative studies across microbial strains (e.g., Candida vs. Pseudomonas) may also identify species-specific degradation pathways .

Q. What role does Design of Experiments (DOE) play in optimizing this compound-based formulations for functional materials?

DOE is critical for balancing variables like dibenzoate blend ratios (e.g., triblends of diethylene glycol, dipropylene glycol, and propylene glycol dibenzoates) in adhesives. Response surface methodology (RSM) helps identify optimal parameters for properties like tack strength and thermal resistance. Statistical software (e.g., JMP, Minitab) analyzes interactions between variables, minimizing trial-and-error experimentation .

Q. How do coordination environments of catalysts influence the synthesis of this compound derivatives?

Titanium citrate complexes (e.g., Ti/Mg-citrate) enhance polymerization efficiency by modulating electron density at active sites. X-ray absorption spectroscopy (XAS) and density functional theory (DFT) simulations elucidate how ligand coordination affects reaction kinetics and product molecular weight distribution .

Methodological Best Practices

- Data Collection: Prioritize peer-reviewed databases (e.g., PubMed, SciFinder) for literature reviews. Avoid unreliable sources like .

- Statistical Analysis: Use tools like R or Python for error propagation analysis, especially when reconciling conflicting degradation rates or catalytic efficiencies .

- Ethical Reporting: Document raw data in appendices, with processed data (e.g., normalized degradation curves) in the main text to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.